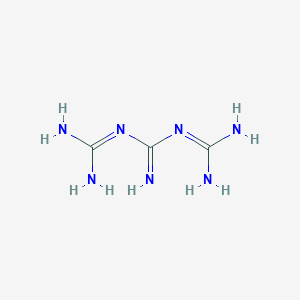
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1,4-diphosphabicyclo(222)octane 1,4-dioxide is a chemical compound with the molecular formula C3H6O5P2 It is known for its unique bicyclic structure, which includes phosphorus and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or other chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 4-(tert-Butyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This structure imparts distinctive chemical properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from similar compounds .
Propriétés
Numéro CAS |
4726-80-1 |
|---|---|
Formule moléculaire |
C3H6O5P2 |
Poids moléculaire |
184.02 g/mol |
Nom IUPAC |
2,6,7-trioxa-1λ5,4λ5-diphosphabicyclo[2.2.2]octane 1,4-dioxide |
InChI |
InChI=1S/C3H6O5P2/c4-9-1-6-10(5,7-2-9)8-3-9/h1-3H2 |
Clé InChI |
IFXYBJPTUROFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1OP2(=O)OCP1(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
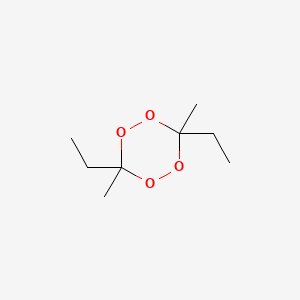

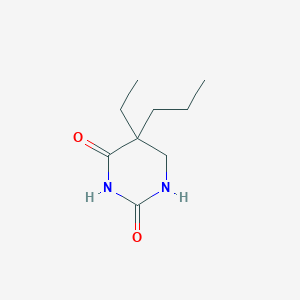


![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
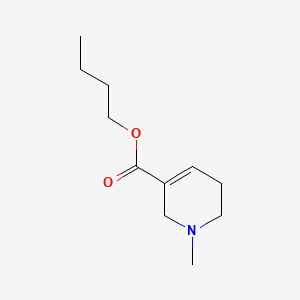

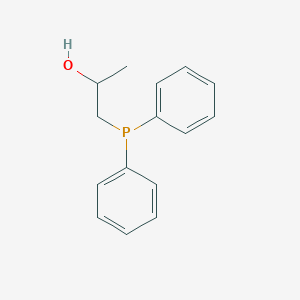
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
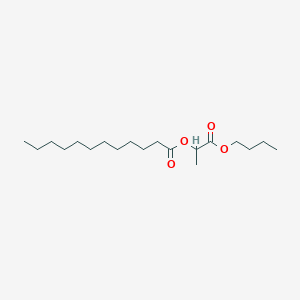
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
